molecular formula C17H15N3O2 B11134908 1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide

1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11134908
M. Wt: 293.32 g/mol
InChI Key: PWHNCPBYBKCQFL-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a pyridylmethyl group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridylmethyl halide reacts with the quinoline derivative.

    Formation of the Carboxamide Functionality: This can be accomplished through the reaction of the intermediate with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the carboxamide functionality.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for biological receptors or as a probe in biochemical assays.

    Medicine: There is interest in its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core and have well-known medicinal properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine are structurally similar due to the presence of the pyridine ring.

Uniqueness

1-methyl-2-oxo-N-(4-pyridylmethyl)-1,2-dihydro-4-quinolinecarboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-methyl-2-oxo-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-15-5-3-2-4-13(15)14(10-16(20)21)17(22)19-11-12-6-8-18-9-7-12/h2-10H,11H2,1H3,(H,19,22)

InChI Key

PWHNCPBYBKCQFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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